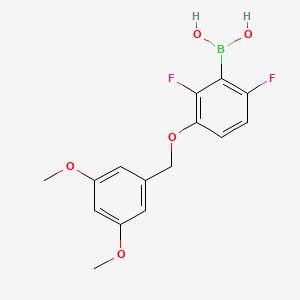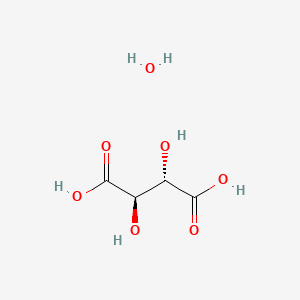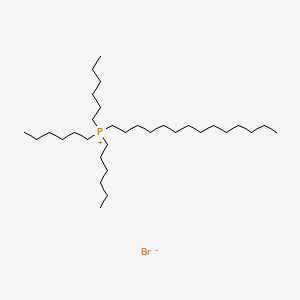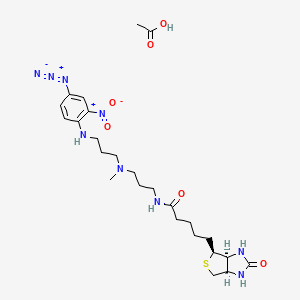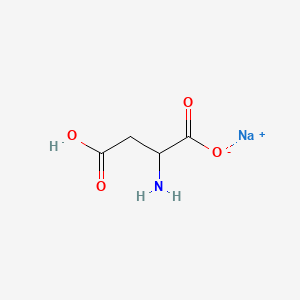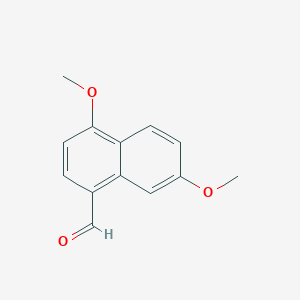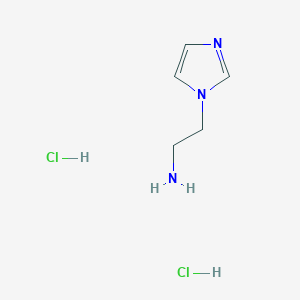
2-(1H-imidazol-1-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
“2-(1H-imidazol-1-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 93668-43-0 . It has a molecular weight of 184.07 and its IUPAC name is 2-(1H-imidazol-1-yl)ethanamine dihydrochloride . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-(1H-imidazol-1-yl)ethanamine involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H . This indicates that the compound consists of a 5 carbon chain with an imidazole ring and two chloride ions.Chemical Reactions Analysis
While specific chemical reactions involving 2-(1H-imidazol-1-yl)ethanamine dihydrochloride are not mentioned in the search results, it is noted that this compound is an intermediate for the preparation of selective tumor inhibitor bis (nitroimidazolyl)alkanecarboxamide hypoxia .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s linear formula is C5H11Cl2N3 .Applications De Recherche Scientifique
-
Pharmaceutical Research
- Imidazole derivatives, such as 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, have been studied for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures would depend on the specific biological activity being studied. For example, in vitro assays could be used to test the antibacterial activity of the compound, while in vivo studies could be used to assess its anti-inflammatory or antitumor effects .
- The results or outcomes obtained would also depend on the specific study. For example, a study might find that the compound has potent antibacterial activity against a certain strain of bacteria, or that it reduces inflammation in a mouse model of a certain disease .
-
Antifungal Activity
- Aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, which is structurally similar to 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, have been synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .
- The methods of application or experimental procedures would likely involve in vitro assays to test the antifungal activity of the compounds .
- The results or outcomes obtained would depend on the specific study, but might include findings that the compounds have potent antifungal activity against certain strains of Candida .
-
Chemical Research
- This compound is often used in chemical research due to its unique properties . The specific methods of application or experimental procedures would depend on the research context. For example, it could be used as a reagent in a chemical reaction .
- The results or outcomes obtained would depend on the specific study. For example, a study might find that the compound can facilitate a certain type of chemical reaction .
-
Drug Dependence Research
- Etazene (etodesnitazene), a compound structurally similar to 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, has been studied for its potential effects on drug dependence .
- The methods of application or experimental procedures would likely involve both in vitro and in vivo studies to assess the effects of the compound .
- The results or outcomes obtained might include findings about the compound’s potential effects on drug dependence .
-
IGF-1R Inhibitor Research
- A series of IGF-1R inhibitors have been developed, where the (m-chlorophenyl)ethanol side chain of BMS-536924 (1) is replaced with a series of 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains .
- The methods of application or experimental procedures would likely involve in vitro assays to test the inhibitory activity of the compounds .
- The results or outcomes obtained might include findings about the compounds’ potential as IGF-1R inhibitors .
-
Chemical Synthesis
- This compound is often used in chemical synthesis due to its unique properties . The specific methods of application or experimental procedures would depend on the research context. For example, it could be used as a reagent in a chemical reaction .
- The results or outcomes obtained would depend on the specific study. For example, a study might find that the compound can facilitate a certain type of chemical reaction .
-
Etazene (etodesnitazene) Research
- Etazene (etodesnitazene), a compound structurally similar to 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, has been studied for its potential effects on drug dependence .
- The methods of application or experimental procedures would likely involve both in vitro and in vivo studies to assess the effects of the compound .
- The results or outcomes obtained might include findings about the compound’s potential effects on drug dependence .
-
IGF-1R Inhibitors Research
- A series of IGF-1R inhibitors have been developed, where the (m-chlorophenyl)ethanol side chain of BMS-536924 (1) is replaced with a series of 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains .
- The methods of application or experimental procedures would likely involve in vitro assays to test the inhibitory activity of the compounds .
- The results or outcomes obtained might include findings about the compounds’ potential as IGF-1R inhibitors .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-imidazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRZYBZIYLHQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)ethanamine dihydrochloride | |
CAS RN |
93668-43-0 | |
| Record name | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



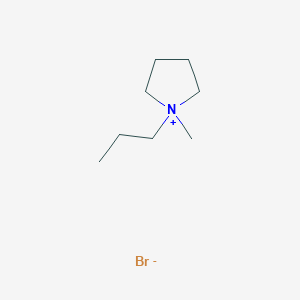
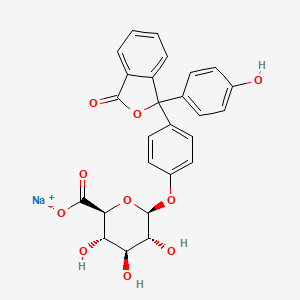
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
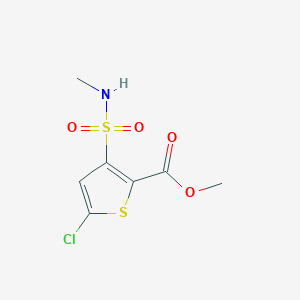
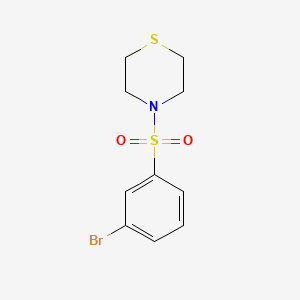

![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)
